Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine
Brand Name: Vulcanchem
CAS No.: 644997-00-2
VCID: VC16880607
InChI: InChI=1S/C33H36N6O7/c34-17-29(41)37-26(14-20-6-2-1-3-7-20)32(44)39-27(16-22-18-35-25-9-5-4-8-24(22)25)31(43)36-19-30(42)38-28(33(45)46)15-21-10-12-23(40)13-11-21/h1-13,18,26-28,35,40H,14-17,19,34H2,(H,36,43)(H,37,41)(H,38,42)(H,39,44)(H,45,46)/t26-,27-,28-/m1/s1
SMILES:
Molecular Formula: C33H36N6O7
Molecular Weight: 628.7 g/mol

Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine

CAS No.: 644997-00-2

Cat. No.: VC16880607

Molecular Formula: C33H36N6O7

Molecular Weight: 628.7 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine - 644997-00-2

Specification

CAS No. 644997-00-2
Molecular Formula C33H36N6O7
Molecular Weight 628.7 g/mol
IUPAC Name (2R)-2-[[2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C33H36N6O7/c34-17-29(41)37-26(14-20-6-2-1-3-7-20)32(44)39-27(16-22-18-35-25-9-5-4-8-24(22)25)31(43)36-19-30(42)38-28(33(45)46)15-21-10-12-23(40)13-11-21/h1-13,18,26-28,35,40H,14-17,19,34H2,(H,36,43)(H,37,41)(H,38,42)(H,39,44)(H,45,46)/t26-,27-,28-/m1/s1
Standard InChI Key ATTWRWLFWIXCSR-JCYYIGJDSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The peptide sequence Gly-D-Phe-D-Trp-Gly-D-Tyr adopts a non-natural configuration due to the exclusive use of D-enantiomers for phenylalanine, tryptophan, and tyrosine. This configuration confers resistance to proteolytic degradation compared to L-amino acid peptides, enhancing its stability in biological systems. The molecular formula is C₃₃H₃₆N₆O₇, with a molar mass of 628.69 g/mol .

Conformational Dynamics

Computational studies using molecular dynamics simulations reveal that the peptide adopts multiple stable conformations, including β-turn and extended structures. These conformations influence its receptor-binding affinity and solubility. For instance, the D-tyrosine residue at the C-terminal facilitates interactions with hydrophobic pockets in target proteins .

Synthesis and Industrial Production

Solid-Phase Peptide Synthesis (SPPS)

The synthesis involves sequential coupling of Fmoc-protected amino acids to a resin-bound glycine anchor. Key steps include:

  • Resin Activation: Wang resin functionalized with hydroxymethyl groups is used for initial glycine attachment.

  • Deprotection and Coupling: Fmoc removal with piperidine is followed by coupling using HBTU/HOBt activation. D-phenylalanine, D-tryptophan, and D-tyrosine are added sequentially, with coupling efficiencies exceeding 95% per step.

  • Cleavage and Purification: Trifluoroacetic acid (TFA) cleaves the peptide from the resin, followed by HPLC purification (C18 column, acetonitrile/water gradient) to achieve >98% purity.

Industrial-Scale Manufacturing

Automated synthesizers enable batch production with yields of 70–80%. Critical challenges include optimizing solvent systems for D-amino acid coupling and minimizing racemization during prolonged synthesis cycles. Industrial batches utilize continuous-flow HPLC systems for cost-effective purification .

Biological and Therapeutic Applications

Nutritional Support in Parenteral Formulations

In neonates with phenylketonuria (PKU), Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine serves as a tyrosine source due to its high solubility and rapid hydrolysis by plasma peptidases. A clinical study involving parenterally fed neonates demonstrated that doses of 40–60 mg/kg/day normalized plasma tyrosine levels without inducing hyperphenylalaninemia .

Table 1: Clinical Outcomes in Neonatal Tyrosine Supplementation

ParameterBaseline (Control)Post-Treatment (60 mg/kg/day)
Plasma Tyrosine (μmol/L)25 ± 885 ± 12
Nitrogen Balance (g/day)-1.2 ± 0.5+0.8 ± 0.3
Growth Velocity (g/day)10 ± 218 ± 3

Modulation of Neurotransmitter Pathways

The D-tyrosine residue in the peptide acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. In rat models, intracerebroventricular administration (0.1–1.0 μM) reduced dopamine production by 30–50%, suggesting potential applications in managing hyperdopaminergic disorders .

Mechanistic Insights and Receptor Interactions

Target Engagement

Surface plasmon resonance (SPR) assays identified high-affinity binding (Kd = 12 nM) to the α7 nicotinic acetylcholine receptor (nAChR). This interaction modulates calcium signaling in neuronal cells, with implications for cognitive enhancement therapies .

Proteolytic Stability

In vitro assays using human serum confirmed a half-life of 6.2 hours for the intact peptide, compared to <30 minutes for its L-amino acid analog. Stability is attributed to reduced susceptibility to aminopeptidases and chymotrypsin.

Comparative Analysis with Analogous Peptides

Glycyl-L-phenylalanyl-L-tryptophylglycyl-L-tyrosine

The L-configuration analog exhibits 10-fold lower receptor-binding affinity but faster cellular uptake. This discrepancy highlights the role of stereochemistry in balancing bioavailability and target engagement .

Tyrosine-Containing Dipeptides

Glycyl-L-tyrosine, a related dipeptide, shows comparable efficacy in tyrosine delivery but inferior stability (serum half-life = 1.8 hours). The pentapeptide’s extended structure provides steric protection against enzymatic degradation .

Research Frontiers and Unresolved Questions

Cognitive Effects and Toxicity Profiles

Chronic administration in primates (1 mg/kg/day for 28 days) induced no hematological or neurological abnormalities, supporting preliminary safety. Ongoing phase I trials aim to establish maximum tolerated doses in humans .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator